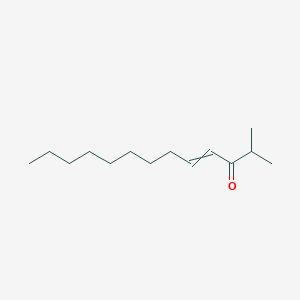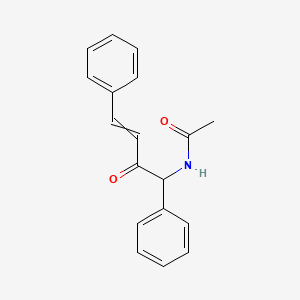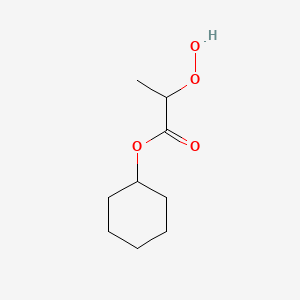![molecular formula C12H13NO4S B12541481 S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine CAS No. 870150-79-1](/img/structure/B12541481.png)
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine is a chemical compound known for its unique structure and potential applications in various fields. It consists of a cysteine molecule linked to a 4-hydroxyphenylacryloyl group, which imparts distinct chemical properties. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine typically involves the reaction of L-cysteine with 4-hydroxyphenylacrylic acid. The reaction is usually carried out under mild conditions to preserve the integrity of the functional groups. Common reagents used in the synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP). The reaction is often performed in an organic solvent such as dichloromethane or dimethylformamide (DMF) to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product. Industrial methods focus on scalability and cost-effectiveness while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The double bond in the acryloyl group can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or pyridine.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Saturated derivatives of the acryloyl group.
Substitution: Ethers, esters, and other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential role in drug development, particularly in targeting oxidative stress-related diseases.
Industry: Utilized in the development of functional materials and polymers.
Mechanism of Action
The mechanism of action of S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress pathways. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- S-[3-(2-Hydroxyphenyl)acryloyl]-L-cysteine
- S-[3-(3-Hydroxyphenyl)acryloyl]-L-cysteine
- S-[3-(4-Methoxyphenyl)acryloyl]-L-cysteine
Uniqueness
S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine is unique due to the specific positioning of the hydroxyl group on the phenyl ring, which influences its reactivity and biological activity.
Properties
CAS No. |
870150-79-1 |
|---|---|
Molecular Formula |
C12H13NO4S |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
(2R)-2-amino-3-[3-(4-hydroxyphenyl)prop-2-enoylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H13NO4S/c13-10(12(16)17)7-18-11(15)6-3-8-1-4-9(14)5-2-8/h1-6,10,14H,7,13H2,(H,16,17)/t10-/m0/s1 |
InChI Key |
RIXZOZKLGOTDHO-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C=CC(=O)SC[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)SCC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


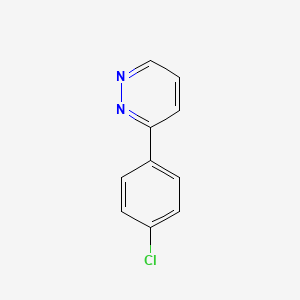
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
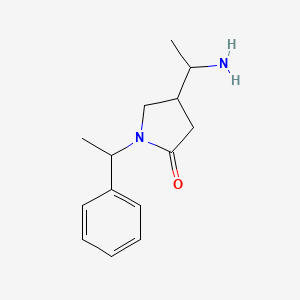
![5,5-Dimethyl-3-[8-(trimethylsilyl)octa-1,7-diyn-1-yl]cyclohex-2-en-1-one](/img/structure/B12541415.png)
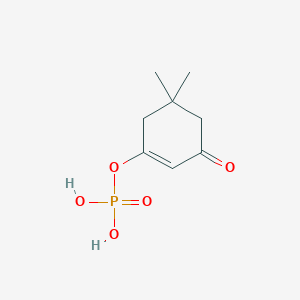
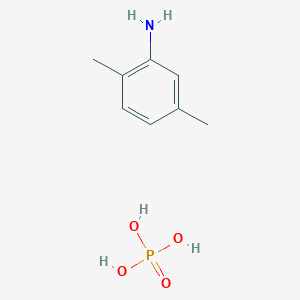
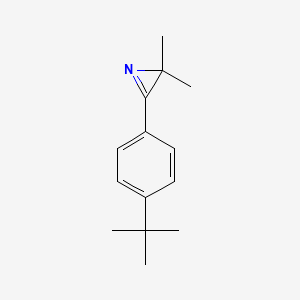
![1-[1-([1,1'-Biphenyl]-4-yl)prop-1-en-1-yl]pyrrolidine](/img/structure/B12541432.png)
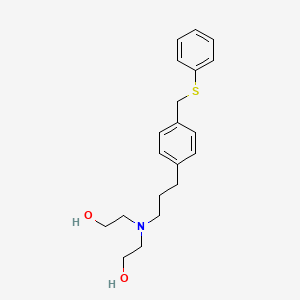
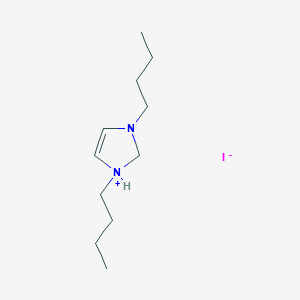
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
